molecular formula C10H9Cl2N B1426997 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile CAS No. 959139-99-2

2-(2,6-Dichlorophenyl)-2-methylpropanenitrile

Cat. No.: B1426997
CAS No.: 959139-99-2
M. Wt: 214.09 g/mol
InChI Key: YSAGSPMKRVAARL-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2,6-dichlorophenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorobenzonitrile with isobutyronitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and a methyl group attached to the dichlorophenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGSPMKRVAARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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